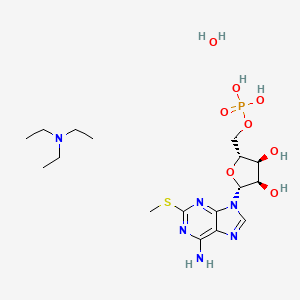
D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- is a complex aminoglycoside antibiotic. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is a derivative of streptamine and is characterized by its unique glycosidic linkages and amino sugar components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of amino groups. The reaction conditions typically require the use of strong acids or bases, protective groups like benzyl or acetyl, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of bacteria that can produce the desired aminoglycoside. The fermentation broth is then subjected to extraction and purification processes, including ion-exchange chromatography and crystallization, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the glycosidic linkages or reduce any oxidized forms back to their original state.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives with modified antibacterial properties, which can be used to study structure-activity relationships.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model to study glycosidic bond formation and cleavage, as well as the reactivity of amino sugars.
Biology
In biological research, it is used to investigate the mechanisms of antibiotic resistance and the interaction of aminoglycosides with bacterial ribosomes.
Medicine
Medically, it is employed in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria. It is also used in combination therapies to enhance the efficacy of other antibiotics.
Industry
In the industrial sector, this compound is used in the production of veterinary medicines and as a preservative in certain pharmaceutical formulations.
Mechanism of Action
The compound exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. This leads to the production of faulty proteins and ultimately bacterial cell death. The molecular targets include the A-site of the ribosome, where the compound interferes with tRNA binding and peptide elongation.
Comparison with Similar Compounds
Similar Compounds
- Gentamicin
- Tobramycin
- Amikacin
- Neomycin
Uniqueness
Compared to these similar compounds, D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- has unique glycosidic linkages and amino sugar components that contribute to its distinct antibacterial spectrum and resistance profile. Its specific structural features allow for targeted interactions with bacterial ribosomes, making it a valuable tool in both research and clinical settings.
Properties
IUPAC Name |
4-amino-N-[5-amino-4-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDUEYVCDKBDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)

![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)


![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)






